1-S-Deoxo-abu-3-ile-amaninamide
Description
Contextualization within the Amatoxin Family: Structural Classification and Origin
The amatoxins are a group of at least nine structurally related, bicyclic octapeptides produced by several species of poisonous mushrooms, most notably from the Amanita genus (e.g., Amanita phalloides, the death cap), but also found in Galerina and Lepiota species. nih.gov These toxins are responsible for the vast majority of fatal mushroom poisonings worldwide. researchgate.net
Structurally, amatoxins share a core bicyclic scaffold comprising eight amino acid residues. A key feature is the tryptathionine bridge, a cross-link between a tryptophan and a cysteine residue, which in most natural amatoxins exists as an (R)-sulfoxide. chemrxiv.org Variations in the amino acid residues at specific positions and their hydroxylation patterns give rise to the different members of the amatoxin family, such as α-amanitin, β-amanitin, and amaninamide (B1226850). nih.govresearchgate.net
Amaninamide is a naturally occurring amatoxin that differs from the more widely known α-amanitin by the absence of a hydroxyl group on the indole (B1671886) ring of the tryptophan residue. researchgate.net This seemingly minor structural modification makes amaninamide and its derivatives more amenable to chemical synthesis. nih.gov The specific compound of interest, 1-S-Deoxo-abu-3-ile-amaninamide , is a synthetic analog of amaninamide. Its nomenclature indicates three key structural modifications from the natural amaninamide:
1-S-Deoxo : The sulfoxide (B87167) group of the tryptathionine bridge is reduced to a thioether (sulfide).
abu : The amino acid at position 1 is α-aminobutyric acid.
3-ile : The amino acid at position 3 is isoleucine.
Historical Development of Synthetic Amatoxin Research
The initial isolation and structural elucidation of amatoxins were carried out by Heinrich Wieland and Rudolf Hallermayer in 1941. However, the total synthesis of these complex molecules remained a significant challenge for decades. A major breakthrough in the synthetic accessibility of amatoxin analogs came with the work of Theodor Wieland and his collaborators.
A pivotal development was the application of the Savige-Fontana reaction for the formation of the crucial tryptathionine bridge. scite.ai This reaction allows for the intramolecular cyclization to form the thioether linkage. Subsequent research, particularly by G. Zanotti and others, extensively utilized this methodology to create a variety of S-deoxo-amaninamide analogs. nih.govnih.gov These synthetic efforts were instrumental in exploring the structure-activity relationships within the amatoxin family. The synthesis of analogs with modifications at various positions, including position 3, provided deep insights into the structural requirements for the toxins' biological activity. nih.govnih.gov
Rationale for the Synthesis and Investigation of Amaninamide Analogs in Chemical Biology
The primary biological target of amatoxins is RNA polymerase II, a crucial enzyme in eukaryotic cells responsible for transcribing DNA into messenger RNA (mRNA). nih.gov By binding to this enzyme, amatoxins inhibit protein synthesis, leading to cell death. This potent and specific mechanism of action has made amatoxins and their analogs invaluable tools in chemical biology.
The synthesis of analogs like 1-S-Deoxo-abu-3-ile-amaninamide is driven by several key scientific objectives:
Structure-Activity Relationship (SAR) Studies : By systematically modifying the structure of the amatoxin scaffold and assessing the impact on RNA polymerase II inhibition, researchers can identify the key functional groups and conformational features essential for biological activity. For instance, the configuration of the amino acid at position 3 has been shown to be critical for toxicity. nih.gov
Development of Molecular Probes : Synthetic analogs can be functionalized with reporter tags, such as fluorescent dyes or affinity labels, to create chemical probes. mdpi.com These probes are instrumental in studying the localization and dynamics of RNA polymerase II within living cells and for investigating the molecular details of the toxin-enzyme interaction.
Therapeutic Applications : The high cytotoxicity of amatoxins has garnered interest in their potential use as payloads in antibody-drug conjugates (ADCs) for cancer therapy. rsc.org Synthetic analogs provide a platform for developing toxins with modified properties, such as improved stability or sites for conjugation to antibodies, while retaining high potency.
Detailed Research Findings on S-Deoxo-Amaninamide Analogs
Research into synthetic S-deoxo-amaninamide analogs has yielded significant insights into the structural determinants of their biological activity. A key focus has been the modification of the amino acid at position 3.
Studies by Zanotti and colleagues on various S-deoxo-amaninamide analogs have demonstrated that the nature of the amino acid at position 3 profoundly influences the inhibitory activity on RNA polymerase II. For example, the substitution of the natural amino acid with isoleucine (Ile) in S-deoxo-Ile3-amaninamide resulted in a potent inhibitor of the enzyme. nih.gov Further investigations into the stereochemistry at this position revealed that the (S)-configuration of the γ-carbon in the side chain of the amino acid at position 3 is crucial for maximal toxicity. nih.gov
While specific experimental data for 1-S-Deoxo-abu-3-ile-amaninamide is not detailed in the readily available literature, its structural features allow for informed predictions based on the extensive research on closely related compounds. The presence of isoleucine at position 3 suggests a significant inhibitory effect on RNA polymerase II. The replacement of the standard amino acid at position 1 with α-aminobutyric acid represents a more subtle modification, the effects of which would require direct experimental evaluation.
The table below summarizes findings for related S-deoxo-amaninamide analogs, providing a framework for understanding the potential activity of 1-S-Deoxo-abu-3-ile-amaninamide.
| Compound/Analog | Key Structural Feature(s) | Observed Effect on RNA Polymerase II Inhibition | Reference |
| S-deoxo-Ile3-amaninamide | Isoleucine at position 3 | Potent inhibitor | nih.gov |
| S-deoxo-[γ(R)-hydroxy-Ile3]-amaninamide | (R)-configuration at the γ-carbon of the hydroxy-isoleucine at position 3 | Significantly lower inhibitory effect compared to analogs with the (S)-configuration | nih.gov |
| Amanullin (natural, non-toxic) | Isoleucine at position 3, but lacks the γ-hydroxyl group | Inhibitory effect is about two orders of magnitude smaller than γ-amanitin | nih.gov |
Properties
IUPAC Name |
(1R,4S,8R,10S,13S,34S)-13,34-bis[(2S)-butan-2-yl]-4-ethyl-8-hydroxy-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraene-2,5,11,14,30,33,36,39-octone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H55N9O9S/c1-6-19(4)31-36(55)41-15-29(50)42-27-18-58-38-23(22-11-9-10-12-25(22)45-38)14-26(33(52)40-16-30(51)46-31)44-37(56)32(20(5)7-2)47-35(54)28-13-21(49)17-48(28)39(57)24(8-3)43-34(27)53/h9-12,19-21,24,26-28,31-32,45,49H,6-8,13-18H2,1-5H3,(H,40,52)(H,41,55)(H,42,50)(H,43,53)(H,44,56)(H,46,51)(H,47,54)/t19-,20-,21+,24-,26?,27-,28-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOWRDIQAIEEMH-HFIVCSRHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N2CC(CC2C(=O)NC(C(=O)NC3CC4=C(NC5=CC=CC=C45)SCC(C(=O)N1)NC(=O)CNC(=O)C(NC(=O)CNC3=O)C(C)CC)C(C)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@H](C(=O)NC3CC4=C(NC5=CC=CC=C45)SC[C@@H](C(=O)N1)NC(=O)CNC(=O)[C@@H](NC(=O)CNC3=O)[C@@H](C)CC)[C@@H](C)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H55N9O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
826.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129274-06-2 | |
| Record name | Amaninamide, S-deoxo-abu(1)-ile(3)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129274062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Advanced Spectroscopic and Structural Elucidation of 1 S Deoxo Abu 3 Ile Amaninamide and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation Determination
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for elucidating the solution-state conformation of peptides like 1-S-Deoxo-abu-3-ile-amaninamide and its analogs. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers can obtain a wealth of information regarding through-bond and through-space atomic interactions, which are essential for constructing a detailed 3D model of the molecule in solution.
One-dimensional (1D) proton and carbon NMR spectra provide initial information on the chemical environment of individual atoms within the molecule. acs.org However, for complex molecules like bicyclic octapeptides, significant resonance overlap often necessitates the use of two-dimensional (2D) NMR experiments for unambiguous signal assignment. nih.govnih.gov
Correlated Spectroscopy (COSY) experiments are instrumental in identifying scalar-coupled protons, typically those separated by two or three bonds. This allows for the tracing of amino acid spin systems and the sequential assignment of residues along the peptide backbone. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, regardless of whether they are connected by chemical bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it a sensitive probe of internuclear distances up to approximately 5 Å. These distance restraints are critical for defining the global fold of the peptide. nih.govnih.gov
A detailed NMR analysis was performed on three new analogues of S-deoxo-amaninamide where the residue at position 3 was replaced by L-Ala, D-Ala, or Gly. acs.org The conformation of these compounds in a DMSO solution was determined using high-field NMR spectroscopy, distance geometry, and molecular dynamic calculations. acs.orgacs.orgtum.de The resulting structures were found to be surprisingly similar and closely related to the X-ray structure of β-amanitin, with conformational differences primarily observed in the turn region of Hyp²-Xaa³. acs.orgtum.de
The temperature dependence of amide proton chemical shifts (temperature coefficients, dδ/dT) provides valuable information about the involvement of these protons in hydrogen bonds. Amide protons that are shielded from the solvent, typically by participating in intramolecular hydrogen bonds, exhibit smaller temperature coefficients (less negative values), whereas solvent-exposed protons show larger temperature coefficients. nih.govnih.gov
For amide protons with temperature gradients more positive than -4.6 ppb/K, there is a hydrogen bond predictivity value exceeding 85%. nih.gov Conversely, values around -7.5 ppb/K suggest weakly hydrogen-bonded amide protons. researchgate.net
In the study of S-deoxo-Ile³-(L)-Ala⁵ and S-deoxo-Ile³-(D)-Ala⁵-amaninamide, the temperature coefficients for the amide NH protons were measured to assess the strength of intramolecular hydrogen bonds. nih.gov The results indicated that while the rigid bicyclic framework was maintained in both analogs, the intramolecular hydrogen bonds were stronger in the L-Ala analog. nih.gov This technique offers a straightforward method to confirm the presence of hydrogen bonds in NMR-determined structures. nih.gov
Circular Dichroism (CD) Spectroscopy for Conformational Insight
CD spectra of S-deoxo-amaninamide analogs have revealed significant conformational differences, particularly when the configuration of the amino acid at position 3 is altered. acs.org For instance, dramatic differences were observed in the 210–260 nm region of the CD spectra for S-deoxo-amaninamide analogs containing L-Ala, D-Ala, or Gly at position 3. acs.org The L-Ala³ analog showed negative values in this region, the D-Ala³ analog displayed positive values, and the Gly³ analog's spectrum was intermediate. acs.org These variations were initially interpreted as indicative of conformational differences. acs.org
Furthermore, the comparison of CD spectra with those of known isomers, such as the "normal" and "iso" forms of S-deoxo-d-Ile³-amaninamide, suggested that the L-Ala³ analog adopts a conformation similar to the normal form, while the D-Ala³ analog resembles the iso-form. acs.org This highlights the profound impact of local stereochemistry on the global conformation of the bicyclic peptide.
Studies on other amanitin analogs have also utilized CD spectroscopy to characterize key structural elements like β-turns, which are crucial for biological activity. nih.gov For example, while the (R)-sulfoxide of one analog closely matched the conformation of α-amanitin, its corresponding thioether showed a significantly different spectrum in the 210–240 nm range. nih.gov This demonstrates that even subtle chemical modifications can induce noticeable conformational changes detectable by CD spectroscopy.
X-ray Crystallography for Solid-State Molecular Structure Analysis
X-ray crystallography provides the most definitive and high-resolution structural information for molecules that can be crystallized. This technique allows for the precise determination of atomic coordinates, bond lengths, bond angles, and torsional angles in the solid state, offering an unparalleled view of the molecular architecture.
The crystal structure of S-deoxo[Ile³]amaninamide, a nontoxic synthetic derivative of the amatoxins, has been determined by single-crystal X-ray diffraction. acs.org The crystals are monoclinic, belonging to the P2₁ space group, with two molecules per unit cell. acs.org
Table 1: Crystal Data and Structure Refinement for S-deoxo[Ile³]amaninamide
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| a (Å) | 12.147 |
| b (Å) | 11.250 |
| c (Å) | 19.267 |
| β (°) | 92.41 |
| Molecules per unit cell (Z) | 2 |
| Resolution (Å) | 1.5 |
Data sourced from Shoham et al. (1984). acs.org
The structural determination of S-deoxo[γ(R)-hydroxy-Ile³]-amaninamide further highlighted the importance of specific stereochemistry for toxicity. nih.gov X-ray diffraction revealed that the hydroxyl group at the γ-carbon of the isoleucine side chain in this analog has the (R)-configuration. nih.gov This contrasts with the (S)-configuration found in the highly toxic γ-amanitin, suggesting that the stereochemistry at this position is a critical determinant of biological activity. nih.gov Despite this difference, the peptide backbone of this analog demonstrated great similarity to those of natural amatoxins. nih.gov
Computational Approaches to Peptide Conformation
Computational methods, including molecular mechanics, molecular dynamics simulations, and distance geometry calculations, serve as powerful complements to experimental techniques for studying peptide conformation. acs.orgmdpi.com These approaches allow for the exploration of the conformational landscape of a molecule, the refinement of structures derived from experimental data, and the prediction of preferred conformations.
In the study of S-deoxo-amaninamide analogs with substitutions at position 3, distance geometry and molecular dynamics calculations were used in conjunction with NMR data to determine the solution conformations. acs.orgacs.orgtum.de The resulting structures were found to be very similar to the crystal structure of β-amanitin, with the main conformational deviations located in the β-turn region involving Hyp² and the substituted residue at position 3. acs.orgtum.de This finding was crucial in explaining the dramatic differences observed in the CD spectra of these analogs, which were attributed to variations between type I and type II β-turns. acs.orgtum.de
Computational modeling has also been employed to design novel peptide ligands for small molecule toxins by screening virtual libraries of peptide sequences and ranking them based on their predicted binding affinities. mdpi.com This illustrates the potential of computational approaches not only in understanding existing molecular structures but also in designing new peptides with specific properties.
Molecular Dynamics (MD) Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations have emerged as a powerful tool to investigate the conformational landscape and flexibility of complex peptides like amaninamide (B1226850) analogs. researchgate.net These simulations provide insights into the dynamic nature of the molecule, which is often not fully captured by static experimental methods.
In the study of amaninamide analogs, MD simulations have been employed to explore the conformational preferences and the stability of intramolecular hydrogen bonds. For instance, in the investigation of two isomeric forms of Ile³-S-deoxo-amaninamide, termed ansamers, MD simulations were crucial. nih.govresearchgate.net These simulations, conducted over extensive periods (e.g., 20 µs), revealed the populations of various hydrogen bonds, which are critical for maintaining the bicyclic structure. researchgate.net The line width in graphical representations of these simulations often indicates the average population of the hydrogen bonds, providing a quantitative measure of their stability. researchgate.net
MD simulations of a monocyclic precursor to Ile³-S-deoxo-amaninamide demonstrated that the precursor could adopt a pre-organized conformation where the N- and C-termini are in close proximity, favoring the formation of the natural isomer. nih.gov This pre-organization is stabilized by a network of hydrogen bonds, highlighting the role of conformational dynamics in directing the outcome of chemical synthesis. nih.gov
Furthermore, MD simulations can be used to calculate the solvent accessible surface area (SASA) for different parts of the molecule. researchgate.net In the case of amaninamide isomers, amides with small SASA values are indicative of being involved in stable hydrogen bonds and are shielded from the solvent. researchgate.net Conversely, amides with large SASA values are considered solvent-exposed. researchgate.net This information is invaluable for correlating structural features with experimental data from techniques like NMR spectroscopy. researchgate.net
Table 1: Hydrogen Bond Populations in MD Simulations of Ile³-S-deoxo-amaninamide Ansamers
This table is a representative example based on findings for amaninamide analogs. Specific populations would be determined from detailed simulation data.
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Population (%) in Ansa-Isomer A | Population (%) in Ansa-Isomer B |
|---|---|---|---|
| Gly¹-NH | Asp⁴-CO | > 90 | < 10 |
| Ile³-NH | Gly⁶-CO | ~ 75 | ~ 80 |
| Cys⁸-NH | Ala⁵-CO | < 10 | > 90 |
| Trp⁷-NH | Hyp²-CO | ~ 50 | ~ 45 |
Distance Geometry and Molecular Modeling
Distance geometry and molecular modeling are computational techniques that have been instrumental in determining the three-dimensional structure of S-deoxo-Xaa³-amaninamide analogues in solution. tum.deacs.org These methods utilize distance restraints obtained from NMR spectroscopy, such as those from Nuclear Overhauser Effect (NOE) experiments, to generate a set of possible molecular conformations consistent with the experimental data.
Analysis of Conformational Isomerism (e.g., Atropisomers, Ansamers)
A significant finding in the structural analysis of S-deoxo-amaninamide analogs is the existence of a unique form of conformational isomerism. While initially postulated to be atropisomers, a more recent and precise term, "ansamers," has been proposed for this phenomenon in bicyclic peptides. nih.govchemrxiv.org Ansamers are isomers that can be interconverted, in theory, by the rotation of the bridging moiety around an imaginary axis connecting the two bridgeheads, with this rotation being sterically hindered by the macrolactam ring. researchgate.net
In the synthesis of Ile³-S-deoxo-amaninamide, two distinct isomers (designated 4a and 4b) were isolated and characterized. nih.gov These isomers have identical molecular masses but exhibit different retention times in HPLC, as well as distinct UV and CD spectra. nih.govchemrxiv.org For example, the UV absorption maxima were slightly different, at 289 nm and 293 nm for the two isomers. researchgate.net Furthermore, their CD spectra showed opposite Cotton effects, providing clear evidence of their different three-dimensional structures. researchgate.net
X-ray crystallography and in-depth NMR analysis unambiguously confirmed that these two compounds were indeed conformational isomers, with the primary difference being the orientation of the tryptathionine bridge relative to the macrolactam ring—either "bridge-above" or "bridge-below". nih.govchemrxiv.org The natural isomer is designated as the P ansa form, where the bridge is above the macrolactam ring. researchgate.net
The formation of these ansamers is highly dependent on the synthetic route. nih.gov For instance, the cyclization of a linear precursor where the A-ring is pre-formed often leads to a mixture of ansamers, while strategies involving a pre-formed B-ring can be highly selective for the natural P ansa isomer. nih.gov This ansa-selectivity is attributed to the conformational pre-organization of the monocyclic intermediate, as supported by MD simulations. nih.gov
Table 2: Physicochemical Properties of Ile³-S-deoxo-amaninamide Ansamers
| Property | Ansa-Isomer 4a (Natural Conformer) | Ansa-Isomer 4b (Non-natural Conformer) | Reference |
|---|---|---|---|
| HPLC Retention Time | 7.67 min | 8.13 min | nih.gov |
| UV λmax | 289 nm | 293 nm | researchgate.net |
| CD Spectrum (210-230 nm) | Positive Cotton Effect | Negative Cotton Effect | researchgate.netnih.gov |
| Conformation | Bridge-above (P ansa) | Bridge-below (M ansa) | researchgate.net |
Structure Activity Relationship Sar Studies in the Context of Rna Polymerase Ii Inhibition
General Principles of Amatoxin SAR and Analogue Design
The fundamental structure of amatoxins consists of a rigid, bicyclic octapeptide framework. This rigidity, conferred by two crossing linkages—a peptide bond and a tryptathionine thioether bridge—is paramount for its biological function. Key structural elements that are considered essential for high-affinity binding to RNA polymerase II include:
The Hydroxylated Proline at Position 2: The trans-4-hydroxyl group on the proline residue (Hyp) is critical for toxicity and is involved in hydrogen bonding within the binding pocket of RNA polymerase II. nih.govresearchgate.net
The Side Chain at Position 3: The dihydroxylated isoleucine side chain found in the most potent natural amatoxins, such as α-amanitin, is a major determinant of binding affinity. nih.gov Its specific stereochemistry is crucial.
The Indole (B1671886) Moiety of Tryptophan at Position 4: The NH group of the indole ring is a key hydrogen bond donor in the complex with RNA polymerase II. nih.gov While the 6'-hydroxyl group on this residue contributes to toxicity, its absence, as in amaninamide (B1226850), does not eliminate activity entirely, suggesting it plays a secondary role. acs.org
The β-turn Conformation: The spatial arrangement of residues, particularly the β-turn involving amino acids at positions 3, 4, and 5, is a critical structural feature for fitting into the enzyme's binding site. nih.gov
Analogue design primarily focuses on modifying these key positions to probe their specific contributions to binding and to develop new molecules with tailored properties, such as for use in antibody-drug conjugates. acs.org
Influence of Amino Acid Substitutions on RNA Polymerase II Inhibitory Activity (In Vitro)
The substitution of individual amino acids within the amatoxin scaffold has profound effects on the molecule's ability to inhibit RNA polymerase II.
Position 1 in natural amatoxins is typically occupied by L-asparagine (in α-amanitin) or L-aspartic acid (in β-amanitin). The side chain of this residue is crucial for maintaining the active conformation of the peptide.
A synthetic analogue, 1-S-Deoxo-abu-3-ile-amaninamide , was created where the L-asparagine at position 1 was replaced by L-α-aminobutyric acid (Abu). researchgate.net This seemingly conservative substitution, replacing a carboxamide side chain with a simple ethyl group, resulted in a complete loss of biological activity. researchgate.net The resulting compound, which also features an isoleucine at position 3 and lacks the sulfoxide (B87167) moiety (S-deoxo), showed no inhibition of RNA polymerase II at concentrations up to 10⁻⁴ M. researchgate.net In stark contrast, the corresponding analogue with asparagine at position 1 (S-deoxo-Ile³-amaninamide) achieved 50% inhibition at a concentration of just 10⁻⁶ M. researchgate.net This dramatic hundredfold decrease in activity is attributed to a significant alteration in the molecule's conformation, underscoring the critical role of the residue 1 side chain in stabilizing the toxin's active shape. researchgate.net
The intricate side chain of dihydroxyisoleucine at position 3 is a primary binding determinant. Replacing it with residues that have different stereochemistry or simpler side chains drastically reduces inhibitory potency.
Synthesized S-deoxo-amaninamides where the natural L-isoleucine derivative is replaced by L-allo-isoleucine or D-isoleucine exhibit significantly weaker affinity for RNA polymerase II. nih.gov Specifically, analogues containing L-allo-isoleucine or D-isoleucine at position 3 were found to be approximately 100 times weaker than γ-amanitin. nih.gov An analogue with a (2S, 3S)-2-amino-4-hydroxy-3-methylbutyric acid was even less potent, being 200 times weaker. nih.gov These findings highlight the importance of the (R)-configuration of the methyl group at the β-carbon of the side chain in position 3 for effective binding. nih.gov
Furthermore, replacing the complex isoleucine side chain with simpler amino acids like L-alanine, D-alanine, or glycine (B1666218) leads to a near-total loss of activity, confirming that the specific interactions of the side chain are essential.
Position 5 in highly active amatoxins is occupied by glycine, the simplest amino acid, which lacks a side chain. This feature appears to be functionally significant. The substitution of Glycine-5 with L-alanine was shown to reduce the affinity for RNA polymerase II to less than 1% of the original. nih.gov This suggests that the absence of a side chain at this position is critical, likely to prevent steric hindrance in the tightly packed β-turn region, which is essential for proper conformation and binding. nih.gov
Role of Sulfoxide Stereochemistry (R vs. S) on Inhibitory Potency
The tryptathionine bridge between cysteine-8 and tryptophan-4 is a defining feature of amatoxins, and its oxidation state and stereochemistry are major modulators of toxicity. This bridge exists as a sulfoxide in natural amatoxins.
The (R)-sulfoxide configuration, found in α-amanitin, is associated with the highest inhibitory potency. researchgate.net The diastereomeric (S)-sulfoxide, found in β-amanitin, is significantly less active. Synthetic analogues that lack the sulfoxide oxygen entirely (S-deoxo-amaninamides) are considerably less potent than their (R)-sulfoxide counterparts. researchgate.net However, these S-deoxo versions are generally more active than the (S)-sulfoxide diastereomers. For instance, S-deoxo-[γ(R)-hydroxy-Ile³]-amaninamide has an inhibitory effect comparable to amanullin (which lacks the γ-hydroxyl on residue 3), an effect about 100 times weaker than that of γ-amanitin. researchgate.net This demonstrates that while the thioether bridge is sufficient for a degree of activity, the (R)-stereochemistry of the sulfoxide oxygen is a key feature for maximal inhibition.
Correlation between Conformational Features and Biochemical Activity
The rigid, well-defined three-dimensional structure of amatoxins is directly responsible for their high-affinity binding and inhibitory activity. The key conformational element is a β-turn (specifically, a βI-turn in natural toxins) in the peptide backbone. researchgate.netnih.gov This turn correctly orients the crucial side chains of residues 2, 3, and 4 for interaction with the RNA polymerase II binding pocket. nih.gov
X-ray crystallography of the α-amanitin-RNA polymerase II complex has revealed that the toxin binds to the "bridge helix" of the enzyme, a flexible domain whose movement is necessary for DNA and RNA translocation during transcription. nih.gov By binding to this helix, amanitin acts as a molecular wedge, preventing this movement and thereby halting the transcription process. nih.gov
Interestingly, studies on a synthetic epimer, Pro²-D-allo-Ile³-S-deoxo-amaninamide, showed that the change in stereochemistry at position 3 induced a shift from the typical βI-turn to a βII-turn. nih.gov While this conformational change was significant enough to alter the circular dichroism spectrum, it had a relatively minor impact on the in vitro inhibitory bioactivity. nih.gov This suggests that the enzyme's binding pocket can tolerate some degree of conformational flexibility in the toxin.
In contrast, the substitution of L-asparagine with L-α-aminobutyric acid at position 1, which leads to a complete loss of activity, is believed to cause a more profound and less tolerable conformational change, disrupting the molecule's ability to bind effectively. researchgate.net
Table of Compounds
| Compound Name | Structure / Key Features |
| 1-S-Deoxo-abu-3-ile-amaninamide | S-deoxo analogue with L-α-aminobutyric acid at position 1 and L-isoleucine at position 3. |
| α-Amanitin | Natural toxin with Asn¹, Hyp², DHIle³, Trp⁴, Gly⁵, Ile⁶, Gly⁷, Cys⁸; (R)-sulfoxide bridge. |
| β-Amanitin | Natural toxin with Asp¹, Hyp², DHIle³, Trp⁴, Gly⁵, Ile⁶, Gly⁷, Cys⁸; (S)-sulfoxide bridge. |
| γ-Amanitin | Natural toxin with Asn¹, Hyp², Ile(γ-OH)³, Trp⁴, Gly⁵, Ile⁶, Gly⁷, Cys⁸; (R)-sulfoxide bridge. |
| Amaninamide | Natural toxin lacking the 6'-hydroxyl group on Trp⁴. |
| Amanullin | Natural toxin with Ile at position 3 (lacks hydroxyl groups). |
| S-deoxo-amaninamide | General term for amatoxin analogues lacking the sulfoxide oxygen. |
| S-deoxo-Ile³-amaninamide | S-deoxo analogue with Asn¹ and Ile³. |
| Pro²-D-allo-Ile³-S-deoxo-amaninamide | S-deoxo analogue with Pro² and D-allo-Ile³. |
| L-α-aminobutyric acid (Abu) | Amino acid with an ethyl side chain. |
| L-allo-Isoleucine | A diastereomer of L-isoleucine. |
| D-Isoleucine | The D-enantiomer of isoleucine. |
Data Table: Relative Inhibitory Activity of Amatoxin Analogues
The following table summarizes the impact of various structural modifications on the ability of amatoxin analogues to inhibit RNA Polymerase II, relative to natural toxins like γ-amanitin or α-amanitin.
| Analogue Modification | Position | Change from Natural Toxin | Relative Inhibitory Activity | Reference(s) |
| Substitution at Position 1 | 1 | Asn → L-α-aminobutyric acid (Abu) | Inactive (>100-fold decrease) | researchgate.net |
| Stereochemistry at Position 3 | 3 | L-Isoleucine → L-allo-Isoleucine | ~100-fold weaker | nih.gov |
| Stereochemistry at Position 3 | 3 | L-Isoleucine → D-Isoleucine | ~100-fold weaker | nih.gov |
| Substitution at Position 5 | 5 | Glycine → L-Alanine | >99% loss of affinity | nih.gov |
| Sulfoxide Bridge | 8-4 | (R)-Sulfoxide → Thioether (S-deoxo) | ~100-fold weaker | researchgate.net |
| Sulfoxide Bridge | 8-4 | (R)-Sulfoxide → (S)-Sulfoxide | Significantly weaker | researchgate.net |
β-Turn Conformations and Their Relation to RNA Polymerase II Binding
The β-turn is a conserved structural motif within the amatoxin family and has been identified as a paramount feature for the high-affinity binding to RNA polymerase II. nih.gov This specific conformation orients key amino acid side chains into an optimal arrangement for interaction with a pocket on the Rpb1 subunit of the enzyme. pnas.orgpnas.org The binding of the toxin in this manner physically obstructs the conformational changes of the Pol II "bridge helix," a mobile element required for the translocation of DNA and RNA, thereby halting transcription. pnas.orgpnas.org
Research involving numerous α-amanitin derivatives has underscored the significance of the amino acid residues that constitute this β-turn. nih.gov The side chain of Isoleucine at position 6 (Ile6) has been shown to be of outstanding importance for the interaction with all tested binding proteins, including RNA polymerase II. nih.gov This interaction is thought to be strongly hydrophobic in nature. The critical role of Ile6 is demonstrated by the dramatic loss of affinity when it is replaced by alanine (B10760859); this substitution reduces the binding affinity to less than 1% of the original. nih.gov Furthermore, the residue at position 5, typically glycine (Gly5), also plays a role. The substitution of Gly5 with alanine, which introduces a methyl side chain, also leads to a significant reduction in binding affinity. nih.gov This suggests that the absence of a side chain at this position is structurally important for maintaining the integrity of the β-turn and its proper presentation to the enzyme's binding site. nih.gov
The stereochemistry of the side chains within the amatoxin structure is also a critical determinant of inhibitory potency. For instance, the γ-hydroxyisoleucine side chain at position 3 in γ-amanitin is crucial for optimal binding. nih.gov The natural toxin possesses an (S)-configuration at the γ-carbon of this residue. Synthetic analogs where this hydroxyl group is absent, such as in the naturally occurring and non-toxic amanullin or the synthetic Ile3-analog, exhibit an inhibitory effect on RNA polymerase II that is approximately two orders of magnitude weaker than that of γ-amanitin. nih.gov The synthesis of S-deoxo[γ(R)-hydroxy-Ile3]-amaninamide, an analog with the opposite (R)-configuration at this chiral center, resulted in a compound with a similarly weak inhibitory effect. nih.gov This highlights that the specific (S)-configuration of the hydroxyl group is a prerequisite for the strong interaction with the enzyme and, consequently, for high toxicity. nih.gov
Interestingly, while the general β-turn structure is essential, subtle variations in its geometry may be tolerated to some extent. A study involving the synthesis of Pro2-Ile3-S-deoxo-amaninamide and its epimer, Pro2-D-allo-Ile3-S-deoxo-amaninamide, revealed that the former adopts a βI-turn, which is characteristic of natural amatoxins, while the latter epimer features a βII-turn. researchgate.net Despite this difference in the turn type, which was confirmed by crystallographic data and resulted in distinct circular dichroism (CD) spectra, it was reported to have a relatively minor effect on the in vitro bioactivity. researchgate.net This finding provides new insights into the structural flexibility and requirements of the bicyclic amatoxin framework for Pol II inhibition. researchgate.net
The following table summarizes the relative inhibitory activities of selected amaninamide analogs against RNA polymerase II, illustrating the structure-activity relationships discussed.
| Compound Name | Key Structural Feature(s) | Relative Inhibition of RNA Polymerase II |
| γ-Amanitin | γ(S)-hydroxy-Ile3 (Reference) | High |
| Amanullin | Isoleucine at position 3 (lacks γ-hydroxyl group) | ~100-fold lower than γ-Amanitin |
| S-deoxo[γ(R)-hydroxy-Ile3]-amaninamide | γ(R)-hydroxy-Ile3 (opposite stereochemistry) | ~100-fold lower than γ-Amanitin |
| [Ala5]-α-amanitin derivative | Glycine at position 5 replaced by Alanine | Affinity reduced to <1% |
| [Ala6]-α-amanitin derivative | Isoleucine at position 6 replaced by Alanine | Affinity reduced to <1% |
| Pro2-D-allo-Ile3-S-deoxo-amaninamide | Contains a βII-turn instead of the typical βI-turn | Relatively little effect on bioactivity |
Biochemical Mechanism of Rna Polymerase Ii Inhibition by Amaninamide Analogs
Molecular Basis of Selective RNA Polymerase II (RNAP II) Inhibition
The selective and potent inhibition of RNA polymerase II by amaninamide (B1226850) analogs stems from their high-affinity binding to a specific site on the enzyme. This interaction physically obstructs the enzyme's function, leading to a halt in transcription.
The binding site for amatoxins is located on the largest subunit of RNAP II, RPB1, in a region known as the "funnel" and adjacent to the "bridge helix". nih.govresearchgate.net The bridge helix is a flexible element of RNAP II that plays a critical role in the translocation of the DNA and RNA strands after each nucleotide addition, a necessary step for the continuation of transcription. nih.govnih.gov
Structural studies of α-amanitin, a closely related and extensively studied amatoxin, in complex with RNAP II have provided significant insights into this inhibitory mechanism. nih.govresearchgate.net These studies reveal that the toxin acts like a molecular wedge, constraining the movement of the bridge helix. nih.govnih.gov While the binding of the toxin does not prevent the entry of a nucleotide triphosphate to the active site or the formation of a single phosphodiester bond, it effectively prevents the subsequent translocation of the nucleic acid chains. nih.govnih.gov This blockage traps the enzyme in a stalled state, unable to proceed with elongation. nih.gov
Key molecular interactions that stabilize the binding of amatoxins to RNAP II include a network of hydrogen bonds. For instance, in the α-amanitin-RNAP II complex, a strong hydrogen bond forms between the hydroxyproline (B1673980) residue of the toxin and an glutamic acid residue on the bridge helix. nih.gov Additionally, an indirect interaction involves a dihydroxyisoleucine residue of the toxin and a glutamine residue on RPB1, which in turn hydrogen bonds to a histidine on the bridge helix. nih.gov These interactions collectively "buttress" the bridge helix, restricting its flexibility and thereby inhibiting translocation. nih.gov
Inhibitory Effects on Messenger RNA (mRNA) Synthesis and Transcriptional Processes
The direct consequence of RNA polymerase II inhibition by amaninamide analogs is the cessation of messenger RNA (mRNA) synthesis. As RNAP II is the sole enzyme responsible for transcribing protein-coding genes into mRNA, its inhibition leads to a rapid decline in cellular mRNA levels. researchgate.netwikipedia.org This disruption of the central dogma of molecular biology has profound effects on cellular function.
The blockade of mRNA synthesis prevents the production of new proteins, which are essential for virtually all cellular processes. This leads to a progressive shutdown of cellular activities and can ultimately result in cell death, a process known as cytolysis. wikipedia.orgresearchgate.net The liver and kidney cells are particularly susceptible to the effects of amatoxins due to their high rates of protein synthesis and metabolic activity. wikipedia.org
Research has demonstrated a direct correlation between the concentration of amatoxins required to inhibit mRNA synthesis and the induction of p53, a tumor suppressor protein that can trigger apoptosis (programmed cell death). researchgate.net This suggests a direct link between the inhibition of transcription and the initiation of apoptotic pathways. researchgate.net Studies using mRNA synthesis inhibitors have also shown that the blockade of hippocampal gene expression impairs the consolidation and reconsolidation of long-term spatial memory, highlighting the critical role of ongoing transcription in cognitive processes. nih.gov
Comparative Analysis of Inhibitory Potencies of 1-S-Deoxo-abu-3-ile-amaninamide with Natural Amatoxins and Other Analogs (In Vitro)
The inhibitory potency of amatoxins and their analogs on RNA polymerase II can vary significantly based on their specific chemical structures. These differences are typically quantified by measuring the concentration of the inhibitor required to cause a 50% reduction in enzyme activity (IC50) or the inhibition constant (Ki).
Natural amatoxins like α-amanitin exhibit very high potency, with Ki values in the nanomolar range. nih.gov The absence of the 6'-hydroxyl group on the tryptophan ring, as seen in amaninamide, can lead to a moderate reduction in toxicity and inhibitory strength compared to α-amanitin. nih.gov For instance, amaninamide and amanin (B14720708) are reported to be only 25-50% as toxic as α-amanitin. nih.gov
The stereochemistry of the amino acid residues within the cyclic peptide structure is also crucial for potent inhibition. For example, the (S)-configuration of the γ-hydroxyl group on the isoleucine side chain in position 3 is important for maximal toxicity. nih.gov An analog with the (R)-configuration at this position showed a significantly weaker inhibitory effect, comparable to that of amanullin, a non-toxic natural amatoxin. nih.gov
The sulfoxide (B87167) bridge is another key structural feature. The (R)-sulfoxides in the amanitin series are consistently more potent inhibitors of RNAP II in vitro compared to their corresponding (S)-sulfoxide diastereomers. nih.gov
Synthetic analogs like S-deoxo-[Pro, Ile]-amaninamide have been shown to have a Ki that is 880 times higher than that of α-amanitin, indicating a significant decrease in inhibitory potency. scite.ai In contrast, S-deoxo-[Ile]-amaninamide has a Ki only 32 times higher than α-amanitin, demonstrating that even subtle changes in the peptide sequence can have a dramatic impact on activity. scite.ai
Below is an interactive table summarizing the comparative inhibitory potencies of various amatoxin analogs.
| Compound | Relative Inhibitory Potency (Compared to α-amanitin) | Key Structural Differences |
| α-Amanitin | High | Natural toxin with 6'-hydroxy-tryptophan |
| Amaninamide | 25-50% of α-amanitin's toxicity | Lacks 6'-hydroxy group on tryptophan |
| S-deoxo-[Pro, Ile]-amaninamide | Significantly lower (Ki is 880x higher) | Synthetic analog with modifications at positions 2 and 3 |
| S-deoxo-[Ile]-amaninamide | Moderately lower (Ki is 32x higher) | Synthetic analog with modification at position 3 |
| S-deoxy[γ(R)-hydroxy-Ile3]-amaninamide | Weak | (R)-configuration at γ-carbon of side chain 3 |
Theoretical Models of Molecular Interactions at the RNAP II Binding Site
Theoretical models and computational studies, in conjunction with experimental data from X-ray crystallography, have been instrumental in elucidating the molecular interactions between amaninamide analogs and the RNA polymerase II binding site. These models provide a detailed, three-dimensional view of how these toxins exert their inhibitory effects.
Molecular modeling suggests that amatoxins fit snugly into a pocket on the RPB1 subunit of RNAP II, adjacent to the bridge helix. nih.govnih.gov The cyclic peptide backbone of the toxin forms a rigid scaffold that presents specific amino acid side chains for interaction with the enzyme.
These models highlight the critical role of the bridge helix in the translocation step of transcription. The binding of the amatoxin is thought to stabilize the bridge helix in a conformation that is incompatible with the movement required for the DNA and RNA to advance through the active site. nih.govnih.gov
One proposed mechanism is the "Brownian ratchet" model, which involves the swinging of another flexible element called the "trigger loop". nih.gov The trigger loop is believed to move between open, wedged, and closed positions during the nucleotide incorporation cycle. nih.gov Theoretical models suggest that α-amanitin may trap both the trigger loop and the bridge helix, thereby impairing both nucleotide incorporation and translocation. nih.gov
Advanced Research Applications and Methodological Advancements for Amatoxin Analogs
Design and Utilization of Amanitins and Analogs as Chemical Probes for Transcriptional Studies
Amanitins and their synthetic analogs are invaluable tools for studying gene transcription due to their potent and highly specific inhibition of RNA polymerase II (Pol II), a key enzyme in the synthesis of messenger RNA (mRNA). nih.govwikipedia.org This inhibitory action allows researchers to probe the intricate mechanisms of the transcriptional machinery.
α-amanitin has been essential for probing Pol II-catalyzed transcription in eukaryotes. rsc.org The lack of synthetic access to a variety of analogs has historically limited the ability to probe the specific contacts the toxin makes with Pol II. rsc.org However, modern synthetic methods are overcoming this challenge. researchgate.net The core mechanism of inhibition involves the binding of the amatoxin to a site on Pol II that is distant from the active site, which does not prevent nucleotide entry or the formation of a single phosphodiester bond. nih.gov Instead, the toxin locks the enzyme in a conformation that prevents the translocation of the DNA and RNA, a crucial step for the next round of RNA synthesis. nih.gov This is achieved by interfering with the flexibility of the "bridge helix" of the polymerase, a component whose movement is essential for translocation. nih.gov
Cocrystal structures of α-amanitin with Pol II have provided high-resolution insights into this interaction, revealing the precise contacts between the toxin and the enzyme's largest subunits, Rpb1 and Rpb2. nih.govresearchgate.netuwec.edu These structural studies, combined with biochemical data, confirm that α-amanitin acts as a potent inhibitor by stalling the polymerase after the addition of a single nucleotide. nih.gov Researchers can use these probes to study different conformational states of the transcription elongation complex. researchgate.net For instance, studies have shown that elongation complexes in a post-translocated state are selectively resistant to inhibition by α-amanitin, allowing for the dynamic probing of the enzyme's mechanism. researchgate.net
Synthetic analogs, such as those with modifications at the 7'-position of the tryptophan residue, have also been developed and tested. rsc.org Many of these analogs retain their activity against Pol II, enabling a more detailed exploration of the enzyme's structure and function. rsc.org
Strategies for Modulating Cellular Permeability and Intracellular Delivery of Analogs
A significant challenge in utilizing amatoxin analogs for research and therapeutic purposes is their delivery across the cell membrane to reach their intracellular target, Pol II. The natural uptake of amatoxins into liver cells is a key area of study. This process is primarily mediated by specific transporters on the hepatocyte surface. nih.govresearchgate.net
Research has identified that the hepatic uptake of amatoxins is handled by sinusoidal bile salt-transport systems. nih.govresearchgate.net Specifically, members of the organic anion-transporting polypeptide (OATP) family, such as OATP1B3 in humans, are responsible for the rapid import of these toxins into liver cells. researchgate.netresearchgate.net This transport is an active process that can be stimulated by a sodium ion gradient and inhibited by other molecules transported by the same system, such as taurocholate and antamanide. nih.govresearchgate.net Understanding this natural import mechanism is crucial for designing strategies to either enhance delivery to target cells or block uptake in non-target tissues.
For broader applications, especially in non-liver cells, general strategies for enhancing intracellular delivery are being explored. These methods often involve modifying the amatoxin analog or using a carrier system. While not always specific to amatoxins, these strategies are applicable:
Conjugation to Cell-Penetrating Peptides or Antibodies: Linking the toxin to molecules that can efficiently cross the cell membrane or target specific cell surface receptors is a common approach. This is the principle behind antibody-drug conjugates (ADCs), where the antibody directs the toxin to a specific cell type, such as a cancer cell. researchgate.net
Encapsulation in Nanocarriers: Liposomes and other nanovesicles can be used to encapsulate toxins, protecting them in circulation and facilitating their uptake by cells through endocytosis. nih.gov The surface of these carriers can be modified with ligands to target them to specific cells.
Chemical Modification: The amatoxin molecule itself can be chemically modified to improve its membrane permeability. This involves altering its charge, lipophilicity, or other physicochemical properties. However, such modifications must be carefully designed to not disrupt the toxin's ability to bind to Pol II.
Studies on bio-hybrid nanovesicles have shown that they can achieve significantly higher cellular internalization compared to purely synthetic liposomes, primarily through receptor-mediated processes like clathrin- and caveolae-mediated endocytosis. nih.gov Investigating the specific endocytic pathways involved in the uptake of different amatoxin analogs is an active area of research.
Rational Design Principles for Novel Amatoxin-Based Research Tools
The rational design of new amatoxin analogs is guided by a deep understanding of their structure-activity relationships (SAR). The goal is to create novel molecules with tailored properties, such as enhanced cytotoxicity, altered cell selectivity, or the inclusion of labels for detection. nih.govnih.gov
Key principles in the rational design of these tools include:
Modifying Key Functional Groups: The natural α-amanitin structure has several residues critical for its toxicity, including a hydroxylated proline (Hyp) and a 6'-hydroxylated tryptophan. nih.gov The synthesis of analogs with variations at these positions allows researchers to probe their specific roles. For example, replacing the critical Hyp residue with other analogs can alter the conformational and hydrogen-bonding properties, which in turn affects toxicity. nih.gov
Altering the Tryptathionine Bridge: The bicyclic structure of amatoxins is formed by a tryptathionine bridge between cysteine and tryptophan residues. The oxidation state of the sulfur atom in this bridge is crucial. The (R)-sulfoxide is significantly more toxic than the (S)-sulfoxide. rsc.org Analogs that lack the sulfoxide (B87167) entirely (S-deoxo analogs) are less toxic but serve as important synthetic precursors and research tools themselves. nih.govnih.gov
Introducing Functional Handles: For use as probes or in ADCs, analogs are often designed with "handles"—chemically reactive groups that allow for easy conjugation to other molecules like antibodies or fluorescent dyes without compromising activity. heidelberg-pharma.com These handles can be strategically placed at positions on the amatoxin scaffold that are tolerant to modification. rsc.org
A successful example of rational design involved creating an analog that bypassed the synthetically challenging 6'-OH-tryptathionine. rsc.org By designing a constitutional isomer (5′-hydroxy-6′-deoxy-amanitin), researchers aimed to increase the electron density of the indole (B1671886) ring and preserve a hydrogen bond for recognition, resulting in a new bioactive analog. rsc.org Through such rational design, analogs have been created that are even more cytotoxic than the natural α-amanitin in certain cell lines. nih.gov
Exploration of Structure-Function Relationships through Amanitin-Inspired Chemical Libraries
The synthesis and screening of chemical libraries of amanitin analogs are powerful methods for systematically exploring structure-function relationships (SAR). By creating a series of related compounds with specific, controlled variations, researchers can map which parts of the molecule are essential for its biological activity. researchgate.net
Several key structural features have been investigated through this approach:
The Amino Acid at Position 3: The side chain of the amino acid at position 3 plays a significant role in toxicity. Natural amatoxins often have a γ-hydroxyisoleucine at this position. nih.gov The stereochemistry of this hydroxyl group is critical; the (S)-configuration is required for maximal toxicity. nih.gov Synthetic analogs where this residue is replaced with isoleucine (lacking the hydroxyl group) or even alanine (B10760859) or glycine (B1666218) show a dramatic reduction in their ability to inhibit Pol II. nih.govacs.org
The Proline at Position 2: The conformation of the peptide backbone, particularly the β-turn involving proline at position 2 and the amino acid at position 3, is important. The synthesis of S-deoxo-amaninamide analogs can yield epimers, such as Pro²-D-allo-Ile³-S-deoxo-amaninamide, which has a βII-turn instead of the typical βI-turn. nih.gov Interestingly, this significant conformational change has a relatively small effect on in vitro bioactivity, providing new insights into the structural requirements for toxicity. nih.gov
The Tryptophan Moiety: The 6'-hydroxyl group on the tryptophan residue contributes to toxicity, as analogs lacking it (amaninamide and amanin) are less potent. rsc.org The indole ring itself can be modified at other positions, such as the 7'-position, which has been shown to be tolerant to various substitutions while retaining activity against Pol II. rsc.org
The table below summarizes the relative inhibitory effects of various S-deoxo-amaninamide analogs on RNA polymerase II, illustrating the importance of the residue at position 3.
| Compound | Relative Inhibitory Effect on RNA Polymerase II | Source(s) |
| γ-Amanitin (natural toxin for reference) | High | nih.gov |
| S-deoxo[Ile³]amaninamide | Weak (similar to Amanullin) | nih.gov |
| S-deoxo[γ(R)-hydroxy-Ile³]amaninamide | Weak (similar to Amanullin) | nih.govmpg.de |
| Amanullin (natural, non-toxic) | Weak | nih.gov |
These studies, which involve synthesizing and characterizing libraries of analogs, are crucial for building a comprehensive understanding of how amatoxins function and for guiding the design of new molecules with desired properties. nih.govresearchgate.net
Biosynthetic Pathways of Natural Amatoxins and Implications for Analog Design
Understanding the natural biosynthesis of amatoxins in mushrooms provides valuable insights and potential tools for creating novel analogs. Contrary to many other fungal cyclic peptides, amatoxins are not synthesized by non-ribosomal peptide synthetases. Instead, they are produced on ribosomes as larger proproteins, which are then post-translationally modified to yield the final toxic product. nih.govnih.gov
The key steps in the biosynthetic pathway are:
Ribosomal Synthesis: The process begins with the transcription of a gene from the MSDIN family, which encodes a proprotein of about 34-35 amino acids. nih.gov This proprotein contains the 8-amino-acid toxin sequence flanked by conserved sequences. nih.govnih.gov
Proteolytic Cleavage: A specialized enzyme, a prolyl oligopeptidase (POP), recognizes and cleaves the proprotein at invariant proline residues that flank the toxin sequence, releasing the linear octapeptide. nih.gov
Cyclization and Cross-linking: The linear peptide undergoes cyclization to form the main peptide ring. A crucial step is the formation of the tryptathionine cross-bridge between the tryptophan and cysteine residues. nih.gov
Post-translational Modifications: Key enzymes, including a flavin-containing monooxygenase (FMO1) and a cytochrome P450 (P450-29), are responsible for hydroxylating specific amino acids and for the sulfoxidation of the tryptathionine bridge to create the active, toxic form. pnas.org The genes for these enzymes are located in a biosynthetic gene cluster along with the MSDIN and POP genes. pnas.orgresearchgate.net
This knowledge has significant implications for analog design:
Enzymatic Synthesis: The enzymes from the biosynthetic pathway could potentially be harnessed to create novel cyclic peptides. For example, the prolyl oligopeptidase could be used to cleave custom-designed proproteins containing non-natural amino acids. nih.gov
Genetic Engineering: It may be possible to engineer organisms that produce the biosynthetic enzymes to generate new amatoxin variants. By feeding non-natural amino acids or modified linear peptides to a system containing the cyclization and modification enzymes, a diverse library of analogs could be created.
Inspiration for Chemical Synthesis: The natural pathway provides a blueprint for total chemical synthesis, highlighting the key transformations required to build the complex bicyclic structure of amatoxins.
The discovery that amatoxins are ribosomally synthesized and that the gene clusters are found in distantly related mushroom genera (Amanita, Galerina, and Lepiota) also has evolutionary implications, suggesting horizontal gene transfer of the entire pathway. pnas.org
Q & A
Q. How can researchers adapt 1-S-Deoxo-abu-3-ile-amaninamide as a template for non-toxic molecular probes?
- Methodological Answer : Functionalize the hydroxyl group of Hyp2 with biotin or fluorophores via click chemistry. Test probe utility in pull-down assays or super-resolution microscopy of Pol II dynamics in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
